3,5-Bis(prop-2-en-1-yl) 4-[5-(3-bromophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Description
This compound belongs to the 1,4-dihydropyridine (1,4-DHP) class, which is structurally characterized by a central pyridine ring reduced at the 1,4-positions. The target molecule features bis(prop-2-en-1-yl) esters at positions 3 and 5 and a 5-(3-bromophenyl)furan-2-yl substituent at position 4 (Figure 1). The bromine atom introduces steric bulk and electron-withdrawing effects, while the allyl ester groups enhance lipophilicity compared to ethyl or methyl esters.
Properties
Molecular Formula |
C25H24BrNO5 |
|---|---|
Molecular Weight |
498.4 g/mol |
IUPAC Name |
bis(prop-2-enyl) 4-[5-(3-bromophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C25H24BrNO5/c1-5-12-30-24(28)21-15(3)27-16(4)22(25(29)31-13-6-2)23(21)20-11-10-19(32-20)17-8-7-9-18(26)14-17/h5-11,14,23,27H,1-2,12-13H2,3-4H3 |
InChI Key |
MWFHXALCTOTLMT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCC=C)C2=CC=C(O2)C3=CC(=CC=C3)Br)C(=O)OCC=C |
Origin of Product |
United States |
Preparation Methods
Standard Hantzsch Protocol
A traditional synthesis involves refluxing equimolar quantities of 5-(3-bromophenyl)furan-2-carbaldehyde (1 mmol), allyl acetoacetate (2 mmol), and ammonium acetate (1.5 mmol) in ethanol or methanol under inert atmosphere for 12–24 hours. The crude product is purified via column chromatography (hexane:ethyl acetate = 9:1) or recrystallization from ethanol.
Key Challenges
Eco-Friendly Modifications
Recent advancements prioritize green chemistry principles. For example, Fe₃O₄@Phen@Cu—a magnetically recoverable nanocatalyst—enables efficient synthesis in water at 80°C (Table 1).
Table 1: Comparative Reaction Conditions
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| None (traditional) | Ethanol | 80 | 24 | 55–60 |
| Fe₃O₄@Phen@Cu | Water | 80 | 6 | 81 |
| Pd(PPh₃)₄ | Toluene | 80 | 4.5 | 93* |
*Yield from a related Suzuki coupling step.
The Fe₃O₄@Phen@Cu system enhances reaction efficiency by:
-
Acid-Base Bifunctionality : The phenanthroline-copper complex activates both nucleophilic and electrophilic sites.
-
Magnetic Recovery : The catalyst is reused for 5 cycles with <5% activity loss.
Structural Elucidation and Characterization
Spectroscopic Analysis
-
¹H NMR (400 MHz, CDCl₃) :
-
IR (KBr) :
X-ray Crystallography
Single-crystal X-ray analysis confirms the planar 1,4-DHP ring and the axial orientation of the furan substituent. The allyl ester groups adopt a staggered conformation to minimize steric strain.
Alternative Synthetic Routes
While the Hantzsch method dominates, recent work explores Suzuki-Miyaura cross-coupling to install the 5-(3-bromophenyl)furan-2-yl group post-cyclization (Figure 1).
Stepwise Approach
-
Synthesize 4-bromo-1,4-DHP core via Hantzsch reaction.
-
Couple with 3-bromophenylboronic acid using Pd(PPh₃)₄ in toluene/EtOH (93% yield).
This method avoids the need for pre-functionalized aldehydes but introduces additional purification steps.
Industrial-Scale Considerations
For bulk production, continuous-flow reactors paired with Fe₃O₄@Phen@Cu offer advantages:
Chemical Reactions Analysis
Chemical Transformations
The compound’s structural complexity enables diverse chemical reactivity:
Allyl Group Reactions
The prop-2-en-1-yl (allyl) substituents undergo:
-
Hydroboration : Anti-Markovnikov addition of borane to form alcohol derivatives.
-
Epoxidation : Reaction with oxidizing agents (e.g., mCPBA) to generate epoxides.
-
Diels-Alder Cycloaddition : Participation as dienophiles in [4+2] cycloadditions.
Furan Ring Reactivity
The furan moiety is susceptible to:
-
Electrophilic Substitution : Bromination or nitration at the 3-position.
-
Diels-Alder Reactions : Acts as a diene in cycloadditions with electron-deficient dienophiles.
-
Oxidative Ring Opening : Conversion to diketones under strong oxidizing conditions.
Dicarboxylate Functionalities
The ester groups (-COOEt) enable:
-
Hydrolysis : Conversion to carboxylic acids under acidic or basic conditions.
-
Amidation : Reaction with amines to form amide derivatives.
-
Ester Interchange : Transesterification in the presence of alcohol and acid catalysts.
Mechanistic Considerations
The dihydropyridine core modulates calcium channels in vascular smooth muscle cells, leading to vasodilation. The bromophenyl-furan substituent enhances binding affinity to biological targets, potentially influencing the compound’s therapeutic profile.
| Functional Group | Reactivity |
|---|---|
| Dihydropyridine ring | Calcium channel modulation |
| Furan-3-bromophenyl moiety | Electrophilic aromatic substitution |
| Allyl groups | Cycloaddition and oxidation |
Structural Comparisons
This compound’s unique combination of dihydropyridine, furan, and bromophenyl groups positions it as a versatile scaffold for further chemical and biological exploration.
Scientific Research Applications
3,5-Bis(prop-2-en-1-yl) 4-[5-(3-bromophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.
Industry: The compound can be used in the production of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3,5-Bis(prop-2-en-1-yl) 4-[5-(3-bromophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with molecular targets through various pathways. The compound’s functional groups allow it to bind to specific receptors or enzymes, modulating their activity. This interaction can lead to changes in cellular processes, making it useful in therapeutic applications.
Comparison with Similar Compounds
Research Findings and Data
Table 2: Spectroscopic Data Comparison
Biological Activity
3,5-Bis(prop-2-en-1-yl) 4-[5-(3-bromophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a complex organic compound notable for its potential biological activities. This compound features a dihydropyridine core, which is widely recognized in medicinal chemistry for its diverse pharmacological properties. The unique structural components of this compound may influence its interaction with biological targets and its overall efficacy.
Structural Characteristics
The compound's structure includes:
- Dihydropyridine core : A common feature in calcium channel blockers and antihypertensive agents.
- Furan and bromophenyl moieties : These substituents may enhance the compound's biological activity by increasing reactivity and modulating interactions with biological systems.
- Prop-2-en-1-yl groups : These contribute to the structural diversity and may affect the compound's pharmacokinetics.
Biological Activities
The biological activities associated with this compound can be categorized as follows:
1. Antimicrobial Activity
Research indicates that derivatives of dihydropyridine can exhibit significant antimicrobial properties. For instance, compounds with similar structural motifs have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of the furan ring and brominated phenyl group may enhance this activity by facilitating interactions with bacterial cell walls or metabolic pathways.
2. Antitumor Activity
Dihydropyridine derivatives have been studied for their potential antitumor effects. The structural components of 3,5-Bis(prop-2-en-1-yl) 4-[5-(3-bromophenyl)furan-2-yl]-2,6-dimethyl may play a role in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest.
3. Calcium Channel Modulation
The dihydropyridine core is known for its role as a calcium channel blocker. This action is crucial in managing cardiovascular conditions such as hypertension and angina. The specific modifications in this compound may influence its selectivity and potency as a calcium channel antagonist.
Case Studies
Several studies have explored the biological activities of compounds structurally related to 3,5-Bis(prop-2-en-1-yl) 4-[5-(3-bromophenyl)furan-2-yl]-2,6-dimethyl:
Study 1: Antimicrobial Efficacy
A study tested various dihydropyridine derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that certain substitutions significantly enhanced antibacterial activity compared to the parent compounds. The incorporation of furan rings was particularly noted for increasing efficacy against resistant strains .
Study 2: Antitumor Potential
In vitro assays demonstrated that related dihydropyridine compounds could inhibit the growth of several cancer cell lines. Mechanistic studies suggested that these compounds induce apoptosis via mitochondrial pathways .
Comparative Analysis
To better understand the potential of 3,5-Bis(prop-2-en-1-yl) 4-[5-(3-bromophenyl)furan-2-yl]-2,6-dimethyl, a comparison with other similar compounds is useful:
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| Dihydropyridine A | Dihydropyridine core | Calcium channel blocker |
| Dihydropyridine B | Furan substituent | Antibacterial against MRSA |
| Dihydropyridine C | Brominated phenyl group | Antitumor properties |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing this compound, and what methodological considerations are critical for optimizing yield?
- Methodological Answer : The compound can be synthesized via the Hantzsch dihydropyridine synthesis, a multicomponent reaction involving aldehydes, β-keto esters, and ammonium acetate. For this derivative, the 3-bromophenyl-furan substituent requires careful selection of precursors (e.g., 5-(3-bromophenyl)furan-2-carbaldehyde). Key parameters include:
- Solvent choice (e.g., ethanol or acetic acid) to balance reactivity and solubility .
- Catalytic conditions (e.g., microwave-assisted synthesis to reduce reaction time and improve regioselectivity) .
- Post-synthetic modifications (e.g., allylation of carboxylate groups using prop-2-en-1-yl bromide under basic conditions) .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing its structure and purity?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry of the dihydropyridine ring and substituent positions. The 3-bromophenyl group will exhibit distinct aromatic splitting patterns, while the furan protons resonate at δ 6.5–7.5 ppm .
- X-ray Crystallography : Single-crystal analysis resolves stereochemical ambiguities. For example, similar dihydropyridine derivatives show planar geometry at the 1,4-dihydropyridine core with substituent-dependent packing motifs .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .
Q. How can impurities or byproducts be systematically identified and removed during synthesis?
- Methodological Answer :
- HPLC-PDA/MS : Use reverse-phase HPLC with photodiode array detection to separate and identify byproducts (e.g., unreacted aldehydes or over-alkylated derivatives). Adjust mobile phase (acetonitrile/water with 0.1% formic acid) for optimal resolution .
- Recrystallization : Optimize solvent mixtures (e.g., dichloromethane/hexane) to isolate the pure compound. Crystal morphology differences between the target and impurities aid in separation .
Advanced Research Questions
Q. What computational strategies are recommended to predict the compound’s reactivity or biological interactions?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to model interactions with biological targets (e.g., calcium channels, common for dihydropyridines). Parameterize the 3-bromophenyl-furan group’s steric and electronic effects using DFT-optimized geometries .
- QSAR Modeling : Correlate substituent properties (e.g., Hammett σ values for bromo and furan groups) with activity data from analogs. Include descriptors like logP and polar surface area to predict bioavailability .
Q. How can conflicting crystallographic or spectroscopic data from related compounds guide the interpretation of this derivative’s properties?
- Methodological Answer :
- Case Study : In dihydropyridines with para-substituted aryl groups, crystal packing often shows π-stacking interactions, whereas meta-substituted analogs (e.g., 3-bromophenyl here) exhibit altered torsion angles, affecting solubility .
- Resolution Strategy : Compare experimental NMR shifts with computed chemical shifts (e.g., using Gaussian) to validate assignments. Discrepancies may indicate conformational flexibility or solvent effects .
Q. What experimental designs are optimal for studying the electronic effects of the 3-bromophenyl-furan substituent on photophysical or redox properties?
- Methodological Answer :
- Cyclic Voltammetry : Measure oxidation potentials of the dihydropyridine core to assess electron-withdrawing effects of the bromo and furan groups. Use a three-electrode system in anhydrous DMF with TBAPF₆ as electrolyte .
- UV-Vis Spectroscopy : Analyze λₘₐₓ shifts in varying solvents (e.g., polar vs. nonpolar) to quantify charge-transfer transitions. The furan’s conjugation may enhance absorption in the 300–400 nm range .
Methodological Frameworks
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
